(4-Methylquinolin-2-yl)methanol
Description
(4-Methylquinolin-2-yl)methanol is a quinoline derivative characterized by a hydroxymethyl group (-CH₂OH) at the 2-position and a methyl group at the 4-position of the quinoline ring. Its structure enables versatile reactivity, making it a key intermediate in synthesizing bioactive molecules, particularly antimalarial agents . The compound’s hydroxyl group facilitates hydrogen bonding, influencing solubility and molecular interactions, while the methyl group enhances lipophilicity.
Properties
IUPAC Name |
(4-methylquinolin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9(7-13)12-11-5-3-2-4-10(8)11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXWYRXBXAIHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459378 | |
| Record name | (4-methylquinolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33787-85-8 | |
| Record name | (4-methylquinolin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylquinolin-2-yl)methanol typically involves the cyclization of aniline derivatives with aldehydes or ketones. One common method is the Friedländer synthesis, where aniline reacts with a carbonyl compound in the presence of an acid catalyst. Another method involves the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Methylquinolin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: (4-Methylquinolin-2-yl)carboxylic acid
Reduction: Tetrahydro-(4-Methylquinolin-2-yl)methanol
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
(4-Methylquinolin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methylquinolin-2-yl)methanol involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Table 2: Spectral and Physical Properties
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solubility Trends |
|---|---|---|---|
| (4-Methylquinolin-2-yl)methanol | 5.87 (s, -OH), 2.70 (s, -CH₃) | 73.0 (-CH₂OH), 20.1 (-CH₃) | Moderate in polar solvents (EtOH, EtOAc) |
| (4-Methylquinolin-2-yl)(phenyl)methanol | 5.87 (s, -OH), aromatic peaks at 7.02–8.36 | 171.2 (C=O), 130.1–149.2 (aromatic) | Low in water; soluble in DCM, EtOAc |
| [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | O–H at 3.5–4.0 (broad) | 72.6–76.2° dihedral angles (crystal packing) | High crystallinity; stable in EtOAc |
Key Observations :
- The hydroxymethyl group in this compound contributes to a distinct singlet at ~5.87 ppm in ¹H NMR .
- Fluorophenyl and cyclopropyl substituents () increase dihedral angles, affecting molecular packing and stability via intermolecular hydrogen bonds .
- Aminoethanol derivatives exhibit enhanced water solubility due to the -NHCH₂CH₂OH group but reduced lipophilicity compared to methyl or aryl analogues .
Activity Insights :
- The antimalarial activity of quinoline-pyrazolopyridine hybrids () relies on the quinoline core’s ability to disrupt heme detoxification in parasites. The methanol group may enhance solubility for better bioavailability .
- Linagliptin synthesis () utilizes this compound derivatives as intermediates, underscoring their role in drug development .
Biological Activity
(4-Methylquinolin-2-yl)methanol is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound features a quinoline ring with a methyl group at the 4-position and a hydroxymethyl group at the 2-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it an important intermediate in synthetic chemistry and medicinal applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication. This inhibition disrupts cell division, leading to bacterial cell death.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 12.5 | |
| Staphylococcus aureus | 6.25 | |
| Mycobacterium tuberculosis | 0.05 |
Antimalarial Activity
In addition to its antimicrobial properties, this compound has shown promising results against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that compounds related to this structure displayed IC50 values ranging from 0.014 to 5.87 µg/mL against drug-sensitive and resistant strains .
Table 2: Antimalarial Efficacy
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound's interaction with DNA gyrase and topoisomerase IV inhibits essential enzymatic functions in bacteria, leading to cell death.
- Targeting Mitochondrial Complexes : In antimycobacterial studies, it has been suggested that this compound targets the cytochrome bc1 complex, which is critical for energy production in Mycobacterium tuberculosis .
- Alteration of Heme Detoxification : For antimalarial action, it is posited that quinoline methanols interact with heme, disrupting its crystallization and thus inhibiting the parasite's ability to detoxify heme .
Case Study 1: Antimycobacterial Activity
A study focused on the synthesis of novel quinoline derivatives demonstrated that modifications to the structure of this compound significantly enhanced its antimycobacterial activity against multidrug-resistant strains of M. tuberculosis. The lead compounds exhibited favorable pharmacokinetic profiles and displayed bacteriostatic activity in murine models .
Case Study 2: Antimalarial Efficacy
Another investigation into structure-activity relationships among quinoline methanols revealed that specific modifications at the 4-position improved antimalarial efficacy against both sensitive and resistant strains of P. falciparum. Compounds derived from this compound were found to outperform traditional antimalarials like chloroquine in certain assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
